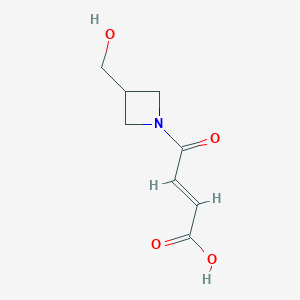

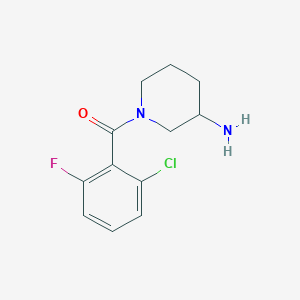

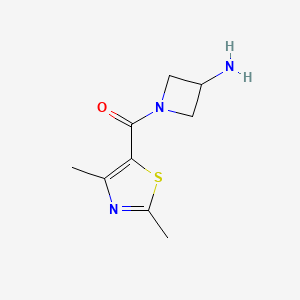

![molecular formula C10H12N4 B1488437 3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2097945-83-8](/img/structure/B1488437.png)

3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine

Overview

Description

The compound “3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine” is a heterocyclic compound. Heterocyclic compounds are characterized by having two rings sharing the same atom . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics .

Synthesis Analysis

There are several synthetic methodologies that have been established for the construction of spirocyclic compounds . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis

The molecular formula of “this compound” is C8H11ClN2 . The molecular weight is 170.64 .Chemical Reactions Analysis

The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo [3,4- b ]pyridines 16a and 17a in about 85% yield in the ratio of about 3:1 .Physical and Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthesis and Structural Characterization

Research has been dedicated to synthesizing and characterizing imidazo[4,5-b]pyridine derivatives, which are of significant interest in the field of medicinal chemistry due to their potential biological activities. For example, the preparation of imidazo[4,5-b]pyridines through the pyrolytic cyclization of 3-azidopyridines has been documented, highlighting a method to obtain these compounds in low yield (R. Smalley, 1966). Additionally, novel methods for preparing (2-aminopyridin-4-yl)methanol, a precursor for various imidazo[1,2-a]pyridine derivatives, demonstrate advancements in synthetic routes that offer more efficient alternatives to multistage processes (A. Lifshits et al., 2015).

Medicinal Chemistry Applications

Imidazo[4,5-b]pyridines and their derivatives have been explored for their antimicrobial properties, showcasing their potential as novel antimicrobial agents. A study on the synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives revealed their in-vitro antimicrobial activity against a variety of pathogens, underscoring the clinical importance of developing new antimicrobial agents (Venkata Ramakrishna Mallemula et al., 2015). Furthermore, the vibrational spectra, X-ray, and molecular structure analysis of 1H- and 3H-imidazo[4,5-b]pyridine and their methyl derivatives via DFT calculations have provided insights into the structural aspects that are crucial for their biological activities (J. Lorenc et al., 2008).

Mechanism of Action

Target of Action

It is known that spiro-azetidin-2-one derivatives, which share structural similarities with the compound , have been found to exhibit diversified biological and pharmacological activity .

Mode of Action

The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Biochemical Pathways

It is known that spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting that they may have various molecular and cellular effects .

Future Directions

Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Further exploitation of the β -lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities . This suggests that there is potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to a decrease in its biological activity . Long-term exposure to this compound has also been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites. For instance, cytochrome P450 enzymes play a significant role in the oxidation and subsequent breakdown of this compound . These metabolic processes can influence the overall metabolic flux and levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms, depending on its chemical properties . Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can impact cellular metabolism and energy production .

Properties

IUPAC Name |

3-(azetidin-3-yl)-2-methylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-13-9-3-2-4-12-10(9)14(7)8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSWRPFEFYXAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CNC3)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

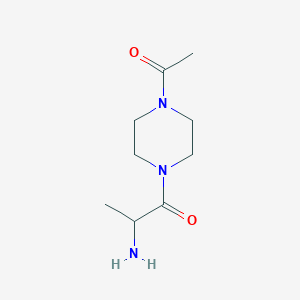

![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)

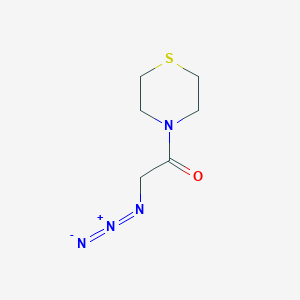

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)

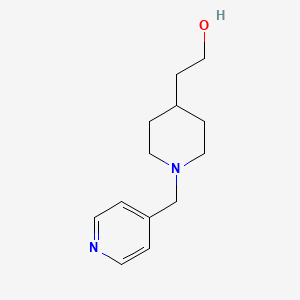

![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)

![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)